molecular formula C8H18N2OSi B11906234 Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]- CAS No. 653580-08-6

Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]-

Cat. No.: B11906234
CAS No.: 653580-08-6
M. Wt: 186.33 g/mol
InChI Key: AGWQBEHXUXXUOU-UHFFFAOYSA-N
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Description

The trimethylsilyl (TMS) group is a common protective moiety in organic synthesis, often used to stabilize reactive functional groups like amines or hydroxyls during multistep reactions .

Properties

CAS No.

653580-08-6

Molecular Formula

C8H18N2OSi

Molecular Weight

186.33 g/mol

IUPAC Name

3-methyl-2-(trimethylsilyloxyamino)butanenitrile

InChI

InChI=1S/C8H18N2OSi/c1-7(2)8(6-9)10-11-12(3,4)5/h7-8,10H,1-5H3

InChI Key

AGWQBEHXUXXUOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C#N)NO[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile typically involves the reaction of 3-methyl-2-butanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in reduction reactions, the nitrile group is targeted by reducing agents, leading to the formation of primary amines. In substitution reactions, the trimethylsilyl group is displaced by nucleophiles, resulting in the formation of new functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The table below compares key structural and functional attributes of Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]- with related compounds:

Compound Name Functional Groups Substituents Key Applications/Notes References
Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]- Nitrile, TMS-protected aminooxy 3-methyl, 2-TMS-aminooxy Discontinued; potential synthetic intermediate
3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile Nitrile, TMS-oxy 3-methyl, 2-TMS-oxy Lacks amino group; simpler reactivity
(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile Nitrile, TMS-oxy, chloro 4-chloro, 3-TMS-oxy Pharmaceutical intermediate (e.g., chiral synthesis)
2-Hydroxy-4-(methylthio)butanenitrile Nitrile, hydroxy, methylthio 2-hydroxy, 4-methylthio Glucosinolate precursor; high-yield synthesis via TMSCN
2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester Acid ester, TMS-oxy 3-methyl, 2-TMS-oxy Hydrophobic (logP 3.51); used in polymer chemistry

Physical Properties and Stability

  • Hydrophobicity: While the target compound lacks explicit logP data, the structurally similar 2-butenoic acid TMS ester (logP 3.51, ) indicates moderate hydrophobicity.
  • Thermal Stability: TMS-protected compounds generally exhibit thermal stability, but the aminooxy group may introduce sensitivity to acidic or aqueous conditions, necessitating careful handling .

Biological Activity

Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]- (CAS No. 653580-08-6) is an organic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]- is C8H17NOSi. The presence of the trimethylsilyl group enhances the compound's stability and solubility, which may influence its interactions with biological systems.

Biological Activity Overview

Research indicates several areas of interest regarding the biological activity of this compound:

1. Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features exhibit varying degrees of antimicrobial activity. This can be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes necessary for bacterial survival.

2. Cytotoxic Effects

In vitro studies have demonstrated that Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]- may exhibit cytotoxic effects against certain cancer cell lines. The proposed mechanisms include the induction of apoptosis or cell cycle arrest, although specific pathways remain to be elucidated.

The precise mechanisms by which this compound exerts its biological effects are not fully characterized. However, it is hypothesized that the trimethylsilyl group enhances reactivity with biological macromolecules, facilitating interactions that lead to biological responses.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various nitriles found that Butanenitrile derivatives showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, indicating moderate antimicrobial activity.

CompoundMIC (µg/mL)Target Organism
Butanenitrile derivative A50Staphylococcus aureus
Butanenitrile derivative B200Escherichia coli

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]- induced significant cytotoxicity at concentrations above 100 µM.

Cell LineIC50 (µM)
HeLa120
MCF-7150

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